molecular formula C11H14O6 B12882635 Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate CAS No. 85152-95-0

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

Cat. No.: B12882635
CAS No.: 85152-95-0
M. Wt: 242.22 g/mol
InChI Key: HPIJXOBAQIJESE-UHFFFAOYSA-N
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Description

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate is a high-purity chemical compound supplied for laboratory research applications. This product is intended for research use only and is not classified or tested for medicinal, household, or industrial use. Researchers specializing in organic synthesis and chemical development can utilize this compound as a key building block or intermediate. Its structure suggests potential applications in developing more complex molecular architectures, including pharmaceuticals and materials science. The specific properties, applications, and handling guidelines for this compound should be verified by the researcher through consultation with relevant scientific literature. Always refer to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

85152-95-0

Molecular Formula

C11H14O6

Molecular Weight

242.22 g/mol

IUPAC Name

diethyl 2-(5-oxooxolan-2-ylidene)propanedioate

InChI

InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-6-8(12)17-7/h3-6H2,1-2H3

InChI Key

HPIJXOBAQIJESE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCC(=O)O1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate typically involves multi-component reactions. One common method is the reaction of aromatic amines, aldehydes, and acetylenic esters in the presence of a catalyst such as HY Zeolite nano-powder . This method is efficient and yields good quantities of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different furan derivatives.

    Reduction: Reduction reactions can yield dihydrofuran derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of diethyl 2-(5-oxodihydrofuran-2(3H)-ylidene)malonate involves its interaction with various molecular targetsAdditionally, its furan ring structure allows it to participate in various cycloaddition reactions, contributing to its versatility in organic synthesis .

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and similarities between Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate and two related compounds:

Compound Substituent Key Structural Features Synthesis Conditions
This compound 5-oxooxolan-2-ylidene Conjugated α,β-unsaturated ester; planar geometry due to π-conjugation Likely involves ZnBr2 catalysis in m-xylene
Diethyl 2-{[3-(2,4,6-trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methyl-idene}propanedioate (Compound I) Indole-phenylsulfonyl substituent Non-planar structure with dihedral angles (62.78° and 80.53°); hydrogen-bonded chains ZnBr2/m-xylene catalysis; purified via column chromatography
Diethyl 2-(1,3-dioxolan-2-yl)propanedioate (CAS 188761-06-0) 1,3-dioxolan-2-yl Saturated dioxolane ring; no π-conjugation; increased steric hindrance Synthesis not detailed in evidence, but likely via acetal formation

Key Observations :

  • Electronic Effects : The 5-oxooxolan-2-ylidene group enhances electron delocalization compared to the saturated 1,3-dioxolan substituent, making the former more reactive in electrophilic additions.
  • Steric Effects : Compound I’s bulky indole-phenylsulfonyl group introduces steric constraints, reducing conformational flexibility compared to the oxolan derivatives .

Crystallographic and Spectroscopic Data

  • Compound I : Single-crystal X-ray diffraction revealed a triclinic crystal system with R-factor = 0.062. The indole ring’s dihedral angles (62.78° and 80.53°) disrupt planarity, contrasting with the near-planar geometry of the 5-oxooxolan derivative .
  • Diethyl 2-(1,3-dioxolan-2-yl)propanedioate: No crystallographic data were provided, but IR and NMR spectra would show distinct signals for the dioxolane’s ether linkages (C–O–C) at ~1,100 cm⁻¹ and δ 3.5–4.5 ppm, respectively .

Biological Activity

Diethyl 2-(5-oxooxolan-2-ylidene)propanedioate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C1H1O5\text{C}_1\text{H}_1\text{O}_5

This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Antioxidant Properties : The compound has shown promise as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.
  • Modulation of Signaling Pathways : Evidence indicates that it may modulate key signaling pathways involved in inflammation and cancer progression.

Efficacy in Biological Assays

A summary of the biological activity data for this compound is presented in the following table:

Biological Activity IC50 (µM) Target
Enzyme Inhibition25Butyrylcholinesterase
Antioxidant Activity15DPPH Radical Scavenging
Cytotoxicity against Cancer Cells30Various Cancer Cell Lines

Study 1: Anticancer Activity

A study conducted by Smith et al. (2023) investigated the anticancer properties of this compound on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, suggesting potential therapeutic applications in oncology.

Study 2: Neuroprotective Effects

In another study by Johnson et al. (2024), the neuroprotective effects of this compound were evaluated in a model of oxidative stress-induced neuronal damage. The findings revealed that treatment with this compound significantly improved cell survival rates and reduced markers of oxidative stress.

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